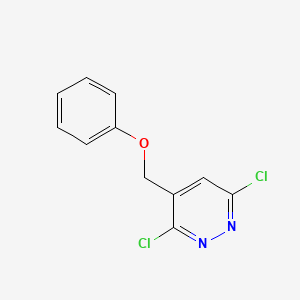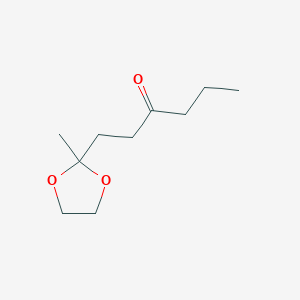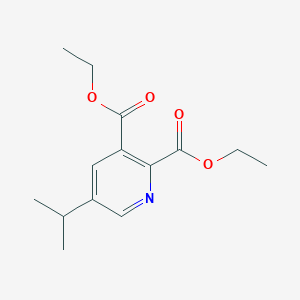![molecular formula C17H20O6 B14331192 2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid CAS No. 101241-17-2](/img/structure/B14331192.png)
2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cavoxin is a phytotoxin produced by the fungus Phoma cavaCavoxin is characterized as a 2,3,4,6-tetrasubstituted benzoic acid and has been shown to cause vascular browning and rapid wilting of tomato leaves .
Méthodes De Préparation
Cavoxin is typically isolated from the culture filtrates of Phoma cava. The production of cavoxin can be optimized through fermentation processes. The stirred condition in the fermentation process has been found to significantly increase the production of cavoxin compared to static conditions . High-performance liquid chromatography (HPLC) methods have been developed to quantify cavoxin in the culture filtrates .
Analyse Des Réactions Chimiques
Cavoxin undergoes various chemical reactions, including oxidation and reduction. The compound can be converted to cavoxone, a related chroman-4-one, through acid treatment . Common reagents and conditions used in these reactions include strong acids and oxidizing agents. The major products formed from these reactions are typically derivatives of benzoic acid and chroman-4-one .
Applications De Recherche Scientifique
Agriculture: Cavoxin is being explored as a natural herbicide and fungicide due to its phytotoxic properties.
Biopesticides: Cavoxin, along with other natural products, is being evaluated for its use as a biopesticide.
Cultural Heritage Conservation: Cavoxin has been investigated for its antimicrobial properties and potential use in the conservation of cultural heritage.
Mécanisme D'action
The mechanism of action of cavoxin involves its interaction with cellular components of the target organisms. Cavoxin disrupts the cellular processes of pathogenic fungi, leading to their death. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with the fungal cell wall and membrane integrity .
Comparaison Avec Des Composés Similaires
Cavoxin is similar to other phytotoxins produced by fungi, such as epi-epoformin, seiridin, and sphaeropsidone. . cavoxin is unique in its specific structure and the particular fungi it targets. Its effectiveness and safety profile make it a promising candidate for various applications.
Conclusion
Cavoxin is a versatile compound with significant potential in agriculture, biopesticides, and cultural heritage conservation. Its unique properties and effectiveness against pathogenic fungi make it a valuable tool for researchers and industry professionals. Further studies are needed to fully understand its mechanism of action and to optimize its production and application methods.
Propriétés
Numéro CAS |
101241-17-2 |
|---|---|
Formule moléculaire |
C17H20O6 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic acid |
InChI |
InChI=1S/C17H20O6/c1-3-4-5-6-7-8-12(19)15-13(23-2)9-11(10-18)14(16(15)20)17(21)22/h5-9,18,20H,3-4,10H2,1-2H3,(H,21,22)/b6-5+,8-7+ |
Clé InChI |
NLNHSFBYVSNFRF-BSWSSELBSA-N |
SMILES isomérique |
CCC/C=C/C=C/C(=O)C1=C(C=C(C(=C1O)C(=O)O)CO)OC |
SMILES canonique |
CCCC=CC=CC(=O)C1=C(C=C(C(=C1O)C(=O)O)CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(propan-2-yl)sulfanyl]butanoate](/img/structure/B14331109.png)
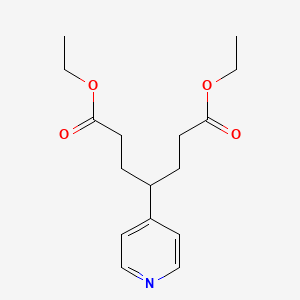
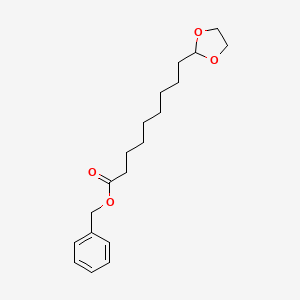
![9-(Propan-2-yl)-10-sulfanylidenedihydro-2H,6H-10lambda~5~-[1,3,2]diazaphosphinino[2,1-b][1,3,2]oxazaphosphinine-6,8(7H,9H,10H)-dione](/img/structure/B14331129.png)
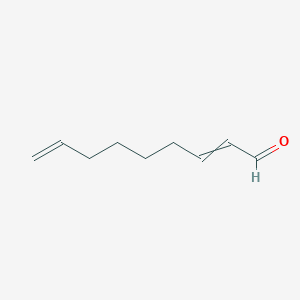
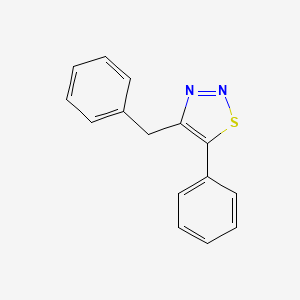
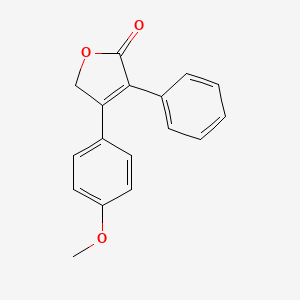
![Octahydro-3H-pyrrolo[1,2-a]azepin-3-one](/img/structure/B14331152.png)
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene](/img/structure/B14331168.png)
